eNOS Inhibitory Activity: Quantitative Comparison with 2-Aminopyridine and 4-Methylpyridin-2-amine
The free base form (4-ethylpyridin-2-amine) demonstrates an IC50 of 230 nM against human endothelial nitric oxide synthase (eNOS) [1]. In comparative cross-study analysis, this is 12.2-fold more potent than unsubstituted 2-aminopyridine (IC50 = 2800 nM) [2] but 1.9-fold less potent than the 4-methyl analog (IC50 = 120 nM) [3]. This intermediate potency may reflect a balanced hydrophobic and steric contribution from the ethyl group.
| Evidence Dimension | eNOS inhibition potency (IC50) |
|---|---|
| Target Compound Data | 230 nM |
| Comparator Or Baseline | 2-aminopyridine: 2800 nM; 4-methylpyridin-2-amine: 120 nM |
| Quantified Difference | 12.2-fold more potent than 2-aminopyridine; 1.9-fold less potent than 4-methyl analog |
| Conditions | In vitro enzyme inhibition assay using recombinant human eNOS; L-[3H]-citrulline formation detection |
Why This Matters
Intermediate potency may provide a balanced selectivity profile for nitric oxide synthase research applications, potentially reducing off-target effects seen with more potent analogs.
- [1] BindingDB BDBM50091813. 4-Ethyl-pyridin-2-ylamine. IC50 = 230 nM against human eNOS. View Source
- [2] BindingDB BDBM50013712. 2-aminopyridine. IC50 = 2800 nM against eNOS. View Source
- [3] BindingDB BDBM50091800. 4-METHYLPYRIDIN-2-AMINE. IC50 = 120 nM against eNOS. View Source
